3-(2-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Description

Systematic Nomenclature and Structural Identification

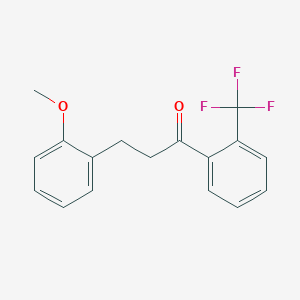

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 3-(2-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one. This nomenclature precisely describes the molecular architecture, indicating the presence of a propiophenone backbone with a 2-methoxyphenyl substituent at the 3-position and a 2-trifluoromethylphenyl group forming the ketone moiety. The compound is assigned Chemical Abstracts Service registry number 898770-27-9, which serves as its unique molecular identifier in chemical databases and regulatory systems.

The molecular formula C17H15F3O2 reflects a molecular weight of 308.30 grams per mole, establishing this compound within the category of medium-sized organic molecules suitable for pharmaceutical applications. The structural framework consists of two aromatic rings connected through a three-carbon propyl chain, with the ketone functionality positioned at the terminal carbon adjacent to the trifluoromethyl-substituted benzene ring. The canonical Simplified Molecular-Input Line-Entry System representation COc1ccccc1CCC(=O)c2ccccc2C(F)(F)F provides a standardized method for computational analysis and database searching.

The stereochemical considerations for this compound are minimal due to the absence of defined chiral centers in the main chain, though conformational flexibility around the propyl linker allows for multiple spatial arrangements that may influence biological activity and chemical reactivity. The positioning of the trifluoromethyl group in the ortho position relative to the ketone creates steric and electronic effects that distinguish this isomer from its meta and para analogs, contributing to unique physical and chemical properties that are documented in specialized chemical property databases.

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of fluorinated organic compound research, which gained significant momentum during the latter half of the twentieth century as synthetic chemists recognized the unique properties imparted by fluorine substitution. The synthesis of fluorinated propiophenones represents a specialized branch of this research area, driven by the pharmaceutical industry's interest in developing metabolically stable drug candidates with enhanced bioavailability and selectivity profiles. Early methodologies for preparing such compounds relied heavily on traditional electrophilic aromatic substitution reactions and Friedel-Crafts acylation procedures, though these approaches often suffered from regioselectivity issues and harsh reaction conditions.

The emergence of modern catalytic methodologies for carbon-fluorine bond formation has revolutionized the synthesis of compounds like this compound, with palladium-catalyzed direct fluorination reactions providing new synthetic pathways for accessing fluorinated aromatic ketones. These developments occurred primarily during the early twenty-first century, coinciding with advances in organometallic chemistry and the development of specialized fluorinating reagents that enable selective introduction of fluorine atoms under mild conditions. The specific synthetic routes to ortho-trifluoromethyl substituted propiophenones have benefited from ruthenium-catalyzed arylation methodologies that allow for selective carbon-fluorine bond cleavage and subsequent functionalization.

Contemporary research in this area has been further accelerated by the recognition that fluorinated ketones serve as important building blocks for complex natural product synthesis and pharmaceutical development programs. The timeline of synthetic methodology development shows a clear progression from early stoichiometric fluorination reactions to modern catalytic processes that enable gram-scale synthesis with improved efficiency and selectivity. This evolution reflects broader trends in synthetic organic chemistry toward more sustainable and economically viable processes for manufacturing specialized fluorinated compounds.

Significance in Fluorinated Aromatic Ketone Research

The significance of this compound in fluorinated aromatic ketone research stems from its role as a model compound for understanding the effects of fluorine substitution on molecular properties and reactivity patterns. Fluorinated aromatic ketones represent a critical class of compounds in medicinal chemistry, where the introduction of fluorine atoms can dramatically alter pharmacokinetic properties, metabolic stability, and binding affinity to biological targets. The specific positioning of the trifluoromethyl group in the ortho position relative to the carbonyl functionality creates unique electronic environments that influence both chemical reactivity and biological activity profiles.

Research investigations utilizing this compound have contributed to fundamental understanding of how fluorine substitution affects carbonyl reactivity, particularly in nucleophilic addition reactions and reductive transformations that are common in pharmaceutical synthesis. The presence of both electron-donating methoxy and electron-withdrawing trifluoromethyl substituents creates a balanced electronic environment that serves as an excellent model system for studying substituent effects in aromatic ketone chemistry. These studies have practical implications for drug design, where understanding the interplay between different functional groups can guide the development of more effective therapeutic agents.

The compound's utility in synthetic methodology development has been demonstrated through its use in evaluating new catalytic systems for carbon-fluorine bond formation and modification. Recent advances in palladium-catalyzed direct fluorination of aromatic ketones have utilized similar substrates to demonstrate reaction scope and limitations, contributing to the development of more general synthetic methodologies. Additionally, the compound serves as a valuable substrate for studying regioselectivity in fluorinated aromatic systems, where the positioning of multiple substituents can influence the outcome of subsequent chemical transformations.

Contemporary research applications extend beyond traditional organic synthesis to include materials science applications, where fluorinated aromatic ketones are investigated as components in advanced polymer systems and electronic materials. The unique electronic properties imparted by the trifluoromethyl substituent make such compounds attractive for applications requiring specific dielectric properties or enhanced thermal stability. This multidisciplinary relevance ensures continued research interest in this compound and related fluorinated aromatic ketones as the field continues to evolve toward more sophisticated applications in both pharmaceutical and materials science contexts.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMXQJYOHICGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644189 | |

| Record name | 3-(2-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-27-9 | |

| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

- Chemical Name : 3-(2-Methoxyphenyl)-2'-trifluoromethylpropiophenone

- Molecular Formula : C16H13F3O2

- Molecular Weight : 308.29 g/mol

- CAS Number : 898770-27-9

Preparation Methods

Heck Reaction Protocol

Reaction Overview : The Heck reaction is a palladium-catalyzed coupling method used to synthesize derivatives of propiophenones, including the target compound.

Reaction Conditions:

- Catalyst : Palladium (10% on activated carbon).

- Base : Sodium carbonate.

- Solvent System : Ethanol and water (1:1 ratio).

- Temperature : Heated to 100°C.

- Duration : Reaction conducted for 6 hours.

Experimental Procedure:

A mixture consisting of:

- 2-(Hydroxy(phenyl)methyl)acrylate (1a) (100 mg, 0.48 mmol, 1.2 eq),

- Iodobenzene (2a) (82.5 mg, 0.045 mL, 0.40 mmol),

- Sodium carbonate (103 mg, 0.97 mmol, 2.4 eq),

was dissolved in a solution of ethanol and water (3 mL) in a reaction vial.

Palladium catalyst (8.5 mg, 2 mol%) was added.

- The mixture was heated at 100°C for six hours.

- After cooling, the reaction mixture was extracted using ethyl acetate and hexane (1:2 ratio) and purified via silica gel chromatography using ethyl acetate and hexane (1:4 ratio).

Yield:

The isolated yield of the product was approximately 86% , showcasing the efficiency of this method.

Regioselective Mizoroki-Heck Reaction

This method provides an alternative approach to synthesizing derivatives with trifluoromethyl groups.

Reaction Conditions:

- Catalyst : Palladium diacetate.

- Base : Sodium hydrogencarbonate.

- Solvent System : Acetonitrile.

- Temperature : Maintained at 50°C.

- Duration : Reaction conducted for 24 hours under inert atmosphere.

Experimental Procedure:

The reaction utilized:

- N-benzyl-N,N,N-triethylammonium chloride as a phase transfer catalyst,

- Palladium diacetate,

and sodium hydrogencarbonate in acetonitrile.

The reaction proceeded under inert conditions to ensure regioselectivity.

Observations:

The Mizoroki-Heck reaction is particularly useful for introducing trifluoromethyl groups into aromatic systems due to its high selectivity.

Comparative Analysis of Methods

| Parameter | Heck Reaction | Mizoroki-Heck Reaction |

|---|---|---|

| Catalyst | Palladium on activated carbon | Palladium diacetate |

| Solvent | Ethanol-water mix | Acetonitrile |

| Temperature | 100°C | 50°C |

| Duration | 6 hours | 24 hours |

| Yield | ~86% | Not specified |

| Advantages | High yield, simple purification | Regioselectivity |

Notes on Optimization

- The use of palladium catalysts ensures high efficiency in both methods.

- Solvent choice plays a crucial role in determining reaction kinetics and product isolation.

- Temperature control is critical for maintaining selectivity and preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2’-trifluoromethylpropiophenone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Methoxyphenyl)-2’-trifluoromethylpropiophenone has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards various biological receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 2'- vs. 3'-Trifluoromethylpropiophenones

A critical comparison involves 3-(2-methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898770-30-4), a positional isomer where the -CF₃ group is at the 3' position instead of 2' (Table 1).

Methoxy Substitution Patterns: 2-Methoxy vs. 4-Methoxy Phenyl Derivatives

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone (CAS: 898776-02-8) differs in the methoxy group’s position (para vs. ortho) (Table 2).

| Property | This compound | 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone |

|---|---|---|

| Methoxy Position | 2' (ortho) | 4' (para) |

| Electronic Effects | Steric hindrance; reduced resonance donation | Enhanced electron donation via resonance |

| Melting Point | Unreported | Unreported |

In contrast, the ortho-methoxy group introduces steric effects that may hinder π-stacking or binding in biological systems .

Functional Group Variations: Propiophenones vs. Propanoic Acids

3-(2-Methoxyphenyl)propanoic acid (CAS: 6342-77-4) shares the 2-methoxyphenyl moiety but replaces the propiophenone ketone with a carboxylic acid group (Table 3).

| Property | This compound | 3-(2-Methoxyphenyl)propanoic acid |

|---|---|---|

| Functional Group | Ketone | Carboxylic acid |

| Molecular Weight | ~308.30 g/mol | 180.20 g/mol |

| Melting Point | Unreported | 85–89°C |

The carboxylic acid derivative exhibits higher polarity and lower molecular weight, making it more soluble in aqueous media. The propiophenone’s ketone group, however, offers reactivity for nucleophilic additions or reductions, which are critical in synthetic applications .

Structural Analogues in Pharmacological Contexts

Piperazine derivatives like HBK14–HBK19 () and spiro-fused pyridines () incorporate 2-methoxyphenyl groups but differ in core structure. For example:

- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) shares the 2-methoxyphenyl moiety but includes a piperazine ring and chloro-methylphenoxy chain. Such structures are designed for receptor binding (e.g., serotonin or dopamine receptors), where the methoxy group modulates lipophilicity and hydrogen-bonding capacity .

- 13D (), a prop-2-en-1-one derivative, features a conjugated enone system, enhancing reactivity in Michael additions compared to propiophenones .

Key Research Findings and Implications

Synthetic Challenges : The discontinued status of the 3'-CF₃ isomer highlights the sensitivity of trifluoromethyl positioning to synthetic feasibility.

Electronic Effects : Para-substituted methoxy groups enhance resonance stabilization, while ortho-substitution prioritizes steric effects .

Biological Relevance: Piperazine derivatives () suggest that 2-methoxyphenyl groups contribute to binding affinity in CNS-targeting molecules, though propiophenones may require additional functionalization for similar activity .

Biological Activity

3-(2-Methoxyphenyl)-2'-trifluoromethylpropiophenone, identified by its CAS number 898770-27-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with a methoxyphenyl group and a trifluoromethyl substituent . Its molecular formula is . The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and overall reactivity of the compound, potentially affecting its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The methoxy and trifluoromethyl groups may interact with various enzymes, disrupting their normal function.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering their permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

This table indicates that the compound exhibits stronger activity against fungal strains compared to bacterial strains, suggesting potential applications in antifungal therapies.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects on human cancer cells. The results from a study are summarized in Table 2.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| Caco-2 | 20 | Moderate |

| A549 | 30 | Low |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have reported on the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Studies : Research involving MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its role as a potential therapeutic agent in oncology.

- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound induces oxidative stress in cancer cells, leading to cell death through both apoptosis and necrosis pathways.

Q & A

Q. How to design SAR studies for trifluoromethyl and methoxy substituents?

- Methodological Answer : Synthesize analogs with:

- Varied substituents : Replace CF with Cl or OCF.

- Positional isomers : Shift methoxy to 3- or 4-positions.

Evaluate using a tiered approach:

In vitro : Nrf2-luciferase activation.

In silico : Docking into Keap1’s BTB domain (PDB: 2FLU).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.